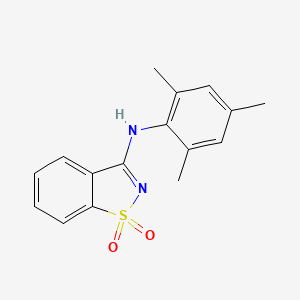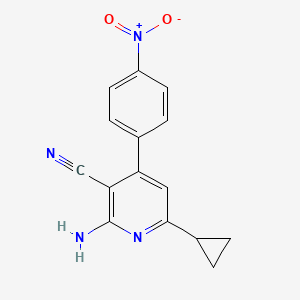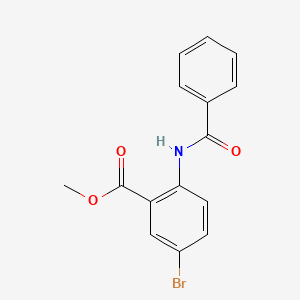![molecular formula C13H17N3O B5675179 N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide](/img/structure/B5675179.png)
N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide, also known as MBZP, is a benzimidazole derivative that has been extensively studied for its potential therapeutic applications. MBZP has been found to exhibit a range of biological activities, including antitumor, antiviral, and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide is not fully understood. However, it has been suggested that N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide may act by inhibiting the activity of tubulin, a protein involved in cell division. This inhibition may lead to the disruption of microtubule formation, which is necessary for cell division. In addition, N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide has been shown to inhibit the expression of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation. N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide has also been found to exhibit antiviral activity by inhibiting the replication of herpes simplex virus type 1 and 2.
Advantages and Limitations for Lab Experiments
N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits a range of biological activities that make it a useful tool for studying cell division, apoptosis, and inflammation. However, there are also limitations to using N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide in lab experiments. It has been found to exhibit cytotoxicity at high concentrations, which may limit its use in certain experiments. In addition, the mechanism of action of N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide. One area of interest is the development of N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide derivatives with improved biological activity and reduced cytotoxicity. Another area of interest is the study of the mechanism of action of N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide, which may lead to the development of new drugs with similar activity. In addition, the potential therapeutic applications of N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide in cancer and viral infections warrant further investigation. Finally, the use of N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide as a tool for studying cell division, apoptosis, and inflammation may lead to new insights into these processes.
Synthesis Methods
The synthesis of N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide involves the reaction of 2-(1-methyl-1H-benzimidazol-2-yl)ethanamine with propanoyl chloride in the presence of triethylamine. The resulting product is then purified using column chromatography to obtain pure N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide.
Scientific Research Applications
N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor activity against a range of cancer cell lines, including breast, lung, and prostate cancer. In addition, N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide has been shown to have antiviral activity against herpes simplex virus type 1 and 2, and anti-inflammatory activity in animal models of inflammation.
properties
IUPAC Name |
N-[2-(1-methylbenzimidazol-2-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-3-13(17)14-9-8-12-15-10-6-4-5-7-11(10)16(12)2/h4-7H,3,8-9H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKDQLTVCPHXTJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCCC1=NC2=CC=CC=C2N1C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propanamide, N-[2-(1-methyl-1H-1,3-benzimidazol-2-yl)ethyl]- | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S*,5R*)-6-[(benzyloxy)acetyl]-3-(pyridin-3-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5675099.png)
![3'-(3-pyridinyl)-6'H-spiro[cyclohexane-1,5'-[1,2,4]triazolo[3,4-a]isoquinoline]](/img/structure/B5675132.png)

![N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-3-methoxybenzamide](/img/structure/B5675147.png)


![1-[5-(4-fluorobenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B5675163.png)
![8-[(3,4-dimethylphenoxy)acetyl]-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5675166.png)


![8-[(3-ethylisoxazol-5-yl)methyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B5675181.png)

![2-butyl-8-(morpholin-4-ylacetyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5675188.png)
